Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 4-fluorophenyl substituent at position 1 and a benzo[d][1,3]dioxol-5-ylmethyl amino group at position 2. The benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety is a bicyclic electron-rich aromatic system, which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability . This compound shares structural similarities with adenosine A1 receptor modulators, as pyridazine derivatives are known for their roles in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5/c1-2-28-21(27)20-16(23-11-13-3-8-17-18(9-13)30-12-29-17)10-19(26)25(24-20)15-6-4-14(22)5-7-15/h3-10,23H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEMKZSFQGRTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Diversity at Position 1: The 4-fluorophenyl group in the target compound is shared with derivative 12d () and the analogue in . In contrast, derivatives like 12b and 12c feature 3-chlorophenyl and 3-(trifluoromethyl)phenyl groups, respectively, which introduce stronger electron-withdrawing effects .
Position 4 Modifications: The target compound’s benzo[d][1,3]dioxol-5-ylmethyl amino group is distinct from the methyl group in 12b–12c and the amide-linked 3,5-dimethylphenyl group in . The benzo group’s rigidity and lipophilicity may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents .
Spectroscopic Characterization
- NMR: The benzo[d][1,3]dioxole protons are expected to resonate as a singlet (δ ~6.0–6.5 ppm for aromatic protons; δ ~5.9–6.1 ppm for methylenedioxy -OCH2O- group) . This contrasts with the split signals for chlorophenyl or trifluoromethylphenyl groups in derivatives like 12b–12c.
- Mass Spectrometry: The molecular ion peak (M+H⁺) for the target compound would align with its molecular weight (C₂₂H₁₈FN₃O₅: calculated ~439.4 g/mol), similar to the analogue in .
Q & A
Q. Why do reported yields vary (40–75%) for the final synthetic step?
- Resolution :
- Byproduct Formation : Monitor intermediates via TLC; optimize quenching conditions (e.g., pH control during amide coupling) .
- Scale Effects : Pilot-scale reactions (>10 g) often show lower yields due to heat transfer inefficiencies; use flow chemistry for reproducibility .
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